Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes an imidazolidinone ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with 2-oxoimidazolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The use of advanced purification techniques such as chromatography ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62254-61-9 |
---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 4-[(2-oxoimidazolidin-1-yl)iminomethyl]benzoate |
InChI |
InChI=1S/C12H13N3O3/c1-18-11(16)10-4-2-9(3-5-10)8-14-15-7-6-13-12(15)17/h2-5,8H,6-7H2,1H3,(H,13,17) |
InChI Key |
IZPWXLKVTIAHHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.